6-(methylsulfonyl)-1H-indole-2-carboxylic acid 6-(methylsulfonyl)-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 383132-63-6
VCID: VC4749150
InChI: InChI=1S/C10H9NO4S/c1-16(14,15)7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13)
SMILES: CS(=O)(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)O
Molecular Formula: C10H9NO4S
Molecular Weight: 239.25

6-(methylsulfonyl)-1H-indole-2-carboxylic acid

CAS No.: 383132-63-6

Cat. No.: VC4749150

Molecular Formula: C10H9NO4S

Molecular Weight: 239.25

* For research use only. Not for human or veterinary use.

6-(methylsulfonyl)-1H-indole-2-carboxylic acid - 383132-63-6

Specification

CAS No. 383132-63-6
Molecular Formula C10H9NO4S
Molecular Weight 239.25
IUPAC Name 6-methylsulfonyl-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C10H9NO4S/c1-16(14,15)7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13)
Standard InChI Key ORTLANQKWQFYJS-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)O

Introduction

Chemical and Structural Properties

The compound’s IUPAC name is 5-methylsulfonyl-1H-indole-2-carboxylic acid, and its canonical SMILES string is CS(=O)(=O)C₁=CC₂=C(C=C₁)NC(=C₂)C(=O)O. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₀H₉NO₄S
Molecular Weight239.25 g/mol
Melting PointNot reported-
SolubilityLimited aqueous solubility
Purity>95% (commercial samples)

The sulfonyl group enhances electrophilicity, facilitating interactions with biological targets, while the carboxylic acid enables salt formation or esterification for prodrug development .

Synthesis and Optimization

Fischer Indole Synthesis

A common route involves Fischer indole synthesis, where arylhydrazines react with carbonyl compounds under acidic conditions. For example, ethyl indole-2-carboxylate intermediates are saponified to yield the carboxylic acid . Subsequent sulfonation at the 6-position using methanesulfonyl chloride introduces the methylsulfonyl group.

Catalytic Methods

Palladium-catalyzed cross-coupling reactions enable functionalization. For instance, Buchwald–Hartwig amination introduces substituents at the 6-position before sulfonation . This method achieves yields of 63–82% for intermediates .

Example Synthesis Pathway:

  • Condensation: Nitrotoluene and diethyl oxalate condense under Fe(OH)₂ catalysis .

  • Reduction: Hydrazine hydrate reduces intermediates to indole-2-carboxylic acid .

  • Sulfonation: Methanesulfonyl chloride introduces the sulfonyl group.

Pharmacological Applications

Enzyme Inhibition

The compound’s sulfonyl group chelates metal ions in enzyme active sites. For example, indole-2-carboxylic acids inhibit HIV-1 integrase by binding Mg²⁺ ions, with IC₅₀ values as low as 3.11 μM for optimized derivatives . Computational docking studies suggest similar mechanisms for 6-(methylsulfonyl) variants .

Biological Activity and Mechanisms

Anticancer Properties

Indole scaffolds modulate apoptosis pathways. Derivatives with electron-withdrawing groups (e.g., sulfonyl) induce oxidative stress in cancer cells. Preliminary data on similar compounds show IC₅₀ values of <10 μM in leukemia cell lines.

Comparative Analysis with Structural Analogs

CompoundSubstituentBiological ActivityReference
6-Methyl-1H-indole-2-carboxylic acidCH₃ at C6Antidiabetic
5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acidF at C5, SO₂CH₃ at C7Antimicrobial
6-(Methylsulfanyl)-1H-indole-2-carboxylic acidSCH₃ at C6Prodrug precursor

The sulfonyl group in 6-(methylsulfonyl)-1H-indole-2-carboxylic acid enhances metabolic stability compared to sulfanyl analogs, making it more suitable for in vivo studies .

Challenges and Future Directions

Current limitations include poor aqueous solubility and high metabolic clearance in preclinical models . Strategies to address these include:

  • Prodrug Development: Esterification of the carboxylic acid to improve bioavailability .

  • Nanoparticle Formulation: Encapsulation to enhance delivery to target tissues .

Ongoing research prioritizes derivatives with balanced lipophilicity (clogP 2–4) and improved pharmacokinetic profiles .

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